molecular formula C12H24N2O B13240979 N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine

Cat. No.: B13240979
M. Wt: 212.33 g/mol
InChI Key: YKFOTQDNRWGLIE-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine (CAS 1247989-82-7) is a high-value tertiary amine intermediate engineered for advanced pharmaceutical research and development. Its molecular architecture strategically incorporates a rigid piperidine ring and a tetrahydro-2H-pyran-4-amine (oxan-4-amine) moiety, connected by a flexible ethylenediamine linker. This unique structure confers favorable physicochemical properties, including good solubility in polar solvents and enhanced metabolic stability compared to open-chain analogues, making it an exceptional building block for constructing more complex bioactive molecules . The primary research application of this compound is as a versatile synthetic precursor in medicinal chemistry. Its structure, featuring a topological polar surface area (TPSA) of approximately 24.5 Ų and one hydrogen bond donor, is strategically designed to interact with biological targets, particularly in the central nervous system . The presence of both cyclic amine and ether functionalities within a single molecule allows researchers to explore structure-activity relationships (SAR) by mimicking pharmacophores found in active pharmaceutical ingredients. The compound's reliable commercial availability ensures efficient and rapid progression in hit-to-lead and lead optimization campaigns . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H24N2O/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2

InChI Key

YKFOTQDNRWGLIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine typically involves the reaction of piperidine with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chlorooxane in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP (Predicted)
This compound Piperidine + oxane Ethylamine linker, oxane ring ~226.3 ~1.2
Halopemide (HLP) Piperidine + benzimidazolone Chlorobenzimidazolone, fluorobenzamide ~471.9 ~3.8
FIPI Piperidine + benzimidazolone Fluoroindole carboxamide ~438.5 ~3.5
VU0155056 (VU01) Piperidine + benzimidazolone Naphthamide ~435.5 ~3.0
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine Piperidine + methoxyethyl Methoxyethyl group ~186.3 ~0.9
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Piperidine + acetyl + benzyl Acetyl, methoxybenzyl ~262.4 ~1.3
N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine Oxane + pyridine Pyridinyl-ethyl linker ~221.3 ~1.0
Key Observations:
  • Core Heterocycles : Unlike PLD inhibitors like halopemide and FIPI, which contain benzimidazolone or indole carboxamide groups critical for enzyme inhibition , the oxane ring in the target compound lacks aromaticity and hydrogen-bonding motifs, suggesting divergent biological targets.
  • Solubility : The oxane and methoxyethyl groups in the target compound and N-(2-methoxyethyl)-1-methylpiperidin-4-amine may enhance water solubility compared to lipophilic benzimidazolone derivatives (e.g., LogP ~3.8 for HLP vs. ~1.2 for the target).

Pharmacological and Physicochemical Properties

Bioactivity Profiles:
  • PLD Inhibitors (HLP, FIPI, VU01) : These compounds inhibit phospholipase D (PLD) via interactions between their benzimidazolone/indole groups and the enzyme’s active site . The absence of these motifs in the target compound suggests it is unlikely to share this mechanism.
  • Methoxyethyl Derivatives : N-(2-Methoxyethyl)-1-methylpiperidin-4-amine is marketed as a building block, indicating utility in synthesis rather than direct bioactivity. The target compound’s oxane group may similarly position it as an intermediate.
Physicochemical Comparisons:
  • Hydrogen Bonding: The oxane oxygen provides a single hydrogen-bond acceptor, whereas benzimidazolone-containing analogs (e.g., HLP) have multiple acceptors and donors, enhancing target binding .

Biological Activity

N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of piperidine with oxane derivatives. A common synthetic route includes nucleophilic substitution reactions, where piperidine acts as a nucleophile attacking a halogenated oxane precursor. The resulting compound can be converted into its dihydrochloride salt for enhanced stability and solubility.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagentsConditions
1Nucleophilic SubstitutionPiperidine + Halogenated OxaneSolvent (e.g., DCM)
2Salt FormationHydrochloric AcidControlled Temperature

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies indicate that this compound has notable antimicrobial effects against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth.
  • Antitumor Activity : Preliminary findings suggest potential antitumor effects, particularly in breast and lung cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in recent studies.
  • Neurological Effects : Given its structural similarities to known neuroactive compounds, research is ongoing into its effects on neurotransmitter systems, particularly in models of anxiety and depression.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusGrowth inhibition
AntitumorBreast Cancer CellsInduction of apoptosis
NeurologicalNeuronal Cell ModelsModulation of neurotransmitters

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays using lung cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis, suggesting a promising avenue for cancer therapy.

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